N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide
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Overview
Description
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of an ethoxyphenyl group, a pyrrolidinone ring, and an isobutyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrrolidinone core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The ethoxyphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the isobutyramide moiety is attached through amide bond formation using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency. Purification steps such as recrystallization, chromatography, and distillation are also crucial to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The ethoxyphenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide
- N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide
Uniqueness
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. The combination of the pyrrolidinone ring and the isobutyramide moiety also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-4-22-15-7-5-14(6-8-15)19-11-13(9-16(19)20)10-18-17(21)12(2)3/h5-8,12-13H,4,9-11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGAGWZHLYDBOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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